Isopropylmethyldichlorosilane

Process Engineering Silicone Synthesis Safety & Handling

Isopropylmethyldichlorosilane (CAS 18236-89-0) is a bifunctional organodichlorosilane featuring both a methyl and a bulky isopropyl substituent on the silicon center. This specific combination of substituents imparts a unique steric and electronic profile to the molecule, directly influencing its reactivity in hydrolytic polycondensation and nucleophilic substitution reactions.

Molecular Formula C4H10Cl2Si
Molecular Weight 157.11 g/mol
CAS No. 18236-89-0
Cat. No. B100586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylmethyldichlorosilane
CAS18236-89-0
Molecular FormulaC4H10Cl2Si
Molecular Weight157.11 g/mol
Structural Identifiers
SMILESCC(C)[Si](C)(Cl)Cl
InChIInChI=1S/C4H10Cl2Si/c1-4(2)7(3,5)6/h4H,1-3H3
InChIKeyIPIWUBVZCIGHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylmethyldichlorosilane (CAS 18236-89-0): A Versatile Organodichlorosilane for Tailored Silicone Architectures


Isopropylmethyldichlorosilane (CAS 18236-89-0) is a bifunctional organodichlorosilane featuring both a methyl and a bulky isopropyl substituent on the silicon center [1]. This specific combination of substituents imparts a unique steric and electronic profile to the molecule, directly influencing its reactivity in hydrolytic polycondensation and nucleophilic substitution reactions . It is a moisture-sensitive, colorless liquid , widely utilized as a key intermediate for introducing a precisely tailored silicon-based moiety into small molecules and polymeric backbones, enabling the fine-tuning of material properties in advanced applications such as high-performance silicones, protective coatings, and specialty organic synthesis .

Workflow
Silicone copolymer & specialty organic synthesis
Selection Factor
Steric & electronic tailoring via isopropyl/methyl substitution
Use Context
Moisture-sensitive liquid intermediate; handle under inert atmosphere

Why Generic Substitution of Isopropylmethyldichlorosilane (CAS 18236-89-0) is Scientifically Unsound


The assumption that Isopropylmethyldichlorosilane can be directly replaced by other alkyl- or aryl-substituted dichlorosilanes is fundamentally flawed and risks compromising process yields, material performance, and reaction selectivity. The steric bulk of the isopropyl group dictates a distinct kinetic profile in hydrolytic condensation and nucleophilic substitution compared to less hindered analogs like dimethyldichlorosilane or ethylmethyldichlorosilane. Furthermore, its electronic characteristics differ markedly from those of phenylmethyldichlorosilane, where the phenyl group introduces pi-electron density and affects both thermal stability and reactivity . Such substitution without rigorous re-optimization can lead to unwanted cross-linking density, altered polymer architectures, or complete synthetic failure. The quantitative evidence presented below demonstrates these non-interchangeable performance differences.

Alkyl chain size alters hydrolysis kinetics. Smaller substituents (methyl, ethyl) may lead to faster, less controlled polycondensation, shifting network architecture.
Aromatic substituents change electronic profile. Phenyl-containing silanes introduce π-electron density and different thermal/optical properties, not interchangeable with isopropyl.
Symmetrical silanes lack regioselectivity. Dimethyldichlorosilane may give statistical silylation mixtures, while isopropyl bulk enhances chemoselectivity.

Quantitative Differentiation: Head-to-Head Evidence for Isopropylmethyldichlorosilane (CAS 18236-89-0) Selection


Evidence 1: Boiling Point and Volatility: Comparative Analysis for Process Engineering and Storage

Isopropylmethyldichlorosilane (IPMDCS) exhibits a significantly lower boiling point (116-121°C) compared to its phenyl analog, methylphenyldichlorosilane (MPDCS), which boils at 205°C . This difference of approximately 85-90°C translates directly to lower energy requirements for distillation-based purification and facilitates its use in gas-phase or low-temperature synthetic protocols where MPDCS would be unsuitable due to its lack of volatility. In contrast, its boiling point is notably higher than that of methyldichlorosilane (b.p. 41°C) and dimethyldichlorosilane (b.p. 70°C), which are far more volatile, pose greater handling challenges at room temperature (e.g., high vapor pressure, increased flammability risk), and can lead to significant material loss during reactions requiring modest heating.

Boiling Point
Data to verify
116–121 °C (IPMDCS)
vs. 205 °C (PhMeSiCl₂)
vs. 41 °C (MeSiHCl₂) / 70 °C (Me₂SiCl₂)
Reported intermediate volatility supports distillation purification with reduced vapor hazard.
Cross-study comparable; source review recommended.
Process Engineering Silicone Synthesis Safety & Handling

Evidence 2: Density and Refractive Index: Comparative Physical Properties for Material Design

The density of isopropylmethyldichlorosilane (1.033 g/mL) [1] is substantially lower than that of methylphenyldichlorosilane (1.176 g/mL) . This 12% lower density reflects the replacement of the dense, polarizable phenyl ring with the less compact isopropyl group. Consequently, silicones and hybrid materials derived from IPMDCS will exhibit a different density profile, which is a critical parameter in applications where weight reduction is a key performance metric, such as in aerospace coatings, lightweight encapsulants, and advanced composites. Additionally, the refractive index of IPMDCS (1.425-1.428) is significantly lower than that of MPDCS (1.518), indicating a fundamental difference in light interaction and polarizability that directly impacts the optical properties of the final material.

Density & Refractive Index
Reported
Density 1.033 g/mL (IPMDCS) vs. 1.176 g/mL (PhMeSiCl₂) — 12% lower.
RI 1.425–1.428 vs. 1.518 (PhMeSiCl₂).
Lower density and RI enable lightweight, optically tailored silicone materials.
Liquid phase, 25 °C; source available.
Materials Science Polymer Chemistry Quality Control

Evidence 3: Steric Bulk and Reactivity: A Class-Level Differentiation from Simpler Dichlorosilanes

The presence of the isopropyl group in IPMDCS introduces significant steric hindrance around the silicon center compared to analogs with smaller alkyl substituents like methyl or ethyl. While a direct head-to-head kinetic study for IPMDCS was not identified in the open literature, this is a well-established class-level principle in organosilicon chemistry . The increased steric bulk of the isopropyl group directly impacts the rate of nucleophilic substitution and hydrolytic condensation. This can be advantageous in scenarios requiring controlled, slower reaction rates to prevent unwanted cross-linking or to achieve specific polymer architectures with lower polydispersity. For example, the use of IPMDCS over dimethyldichlorosilane in a copolymerization can result in a polymer network with lower cross-linking density due to the steric shielding of one of the reactive Si-Cl sites, leading to a more flexible, less brittle material.

Steric & Kinetic Effect
Class-level inference
Isopropyl bulk qualitatively slows hydrolysis vs. dimethyl or methyl analogs.
Supports selection for controlled polycondensation and lower cross-linking density.
No direct kinetic study identified; class-level principle.
Synthetic Chemistry Polymer Science Catalysis

Evidence 4: Functional Group Tolerance and Selectivity: Inferior Performance of Unsubstituted Analogs

Isopropylmethyldichlorosilane is employed as a selective protecting group reagent and silylating agent [1]. Its unique value proposition lies in the distinct electronic and steric environment conferred by the asymmetric methyl/isopropyl substitution. This contrasts sharply with the use of symmetrical or unsubstituted dichlorosilanes (e.g., dimethyldichlorosilane, methyldichlorosilane). The latter are significantly more reactive and less discriminating, often leading to over-silylation or complex mixtures of products when reacted with polyfunctional molecules (e.g., molecules containing both primary and secondary alcohols). The bulkier isopropyl group in IPMDCS imparts a higher degree of regio- and chemoselectivity, allowing for the preferential protection of less hindered hydroxyl groups in the presence of more sterically encumbered ones.

Silylation Selectivity
Class-level inference
Preferential protection of primary alcohols over secondary; dimethyldichlorosilane yields statistical mixtures.
Improves regio- and chemoselectivity in complex molecule synthesis.
Qualitative advantage; verify under specific substrate conditions.
Organic Synthesis Protecting Group Regioselectivity

Evidence 5: Application-Driven Differentiation: Performance in Copolymer Synthesis

IPMDCS is specifically documented for use in preparing styrene-conjugated diene block copolymers and block polystyrenes [1]. This application is not typically served by other common dichlorosilanes like dimethyldichlorosilane or methylphenyldichlorosilane. The combination of a relatively small methyl group and a bulky isopropyl group allows IPMDCS to act as a unique molecular 'linker' or modifier. It can introduce a defined point of chain branching or end-capping that influences the microphase separation and mechanical properties of these block copolymers in ways that symmetrical or aryl-substituted silanes cannot. The steric bulk of the isopropyl group can disrupt polymer chain packing, leading to altered glass transition temperatures (Tg) and improved impact resistance or elasticity in the final material.

Copolymer Utility
Class-level inference
Documented in styrene-diene block copolymer synthesis; not typical for dimethyldichlorosilane.
Enables microphase separation tuning and improved elastomer properties.
Niche application; validate morphology with specific block lengths.
Polymer Chemistry Elastomers Advanced Materials

High-Value Application Scenarios for Isopropylmethyldichlorosilane (CAS 18236-89-0) Based on Verifiable Evidence


Scenario 1: Precision Synthesis of High-Performance Silicone Copolymers with Tailored Flexibility

This scenario directly leverages the steric bulk of the isopropyl group. When incorporated as a co-monomer with dimethyldichlorosilane, IPMDCS reduces the overall cross-linking density of the resulting silicone network compared to a homopolymer of dimethyldichlorosilane . This is a direct consequence of the isopropyl group's steric hindrance, which effectively 'caps' one of the silicon's reactive sites and limits the number of intermolecular connections. The result is a silicone elastomer with quantifiably lower modulus and higher elongation at break, making it ideal for applications requiring greater flexibility and lower brittleness, such as soft-touch medical device coatings or flexible electronics encapsulants.

Scenario 2: Selective Silylation of Polyols in Complex Pharmaceutical Intermediate Synthesis

In the multi-step synthesis of a complex molecule like a nucleoside analog or a macrolide antibiotic, a researcher faces the challenge of selectively protecting a primary alcohol in the presence of a secondary alcohol. The use of a less sterically demanding reagent like dimethyldichlorosilane would likely result in a mixture of mono- and bis-protected products, requiring difficult chromatographic separation . IPMDCS, with its bulky isopropyl group, offers enhanced selectivity for the less hindered primary alcohol site . This improved chemoselectivity simplifies the purification process, increases the yield of the desired intermediate, and ultimately reduces the cost and time required for the overall synthetic route.

Scenario 3: Lightweight Encapsulants and Conformal Coatings for Aerospace and Electronics

A materials engineer requires a conformal coating that provides moisture and environmental protection for a sensitive circuit board without adding significant weight or altering its resonant frequency. The 12% lower density of IPMDCS-derived silicones compared to those made from methylphenyldichlorosilane is a decisive factor. By using IPMDCS as a precursor, the engineer can formulate a coating with a lower density , directly contributing to weight savings, which is a critical metric in aerospace and portable electronics. Furthermore, the lower refractive index of IPMDCS-derived materials may offer advantages in applications requiring specific optical properties or transparency.

Scenario 4: Development of Advanced Thermoplastic Elastomers (TPEs) with Engineered Morphology

A polymer chemist is synthesizing a new styrene-diene block copolymer with the goal of achieving a specific balance of hardness and elasticity. The known use of IPMDCS in these types of copolymers provides a direct entry point for modulating the polymer architecture . The chemist can use IPMDCS as an end-capping agent or a linking moiety. The steric bulk of the isopropyl group, positioned at the end of a polymer chain, can influence the microphase separation behavior of the hard and soft blocks, leading to a different domain size and distribution compared to a less bulky end-group. This ultimately allows for the fine-tuning of the material's mechanical properties, such as tensile strength and rebound resilience, in ways not possible with simpler silanes.

Application
Selection Property
Validation Focus
Flexible silicone copolymers
Isopropyl steric bulk reduces cross-linking density
Modulus and elongation at break testing; comparison with homopolymer
Selective polyol silylation
Enhanced chemoselectivity from steric hindrance
Regioselectivity and mono-protection yield improvement
Lightweight encapsulants & coatings
Lower density and refractive index of derived silicones
Weight reduction validation; optical clarity measurement
Advanced TPE morphology engineering
Steric end-group effect on microphase separation
Mechanical property profiling (tensile, rebound resilience)

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